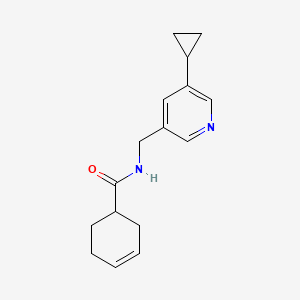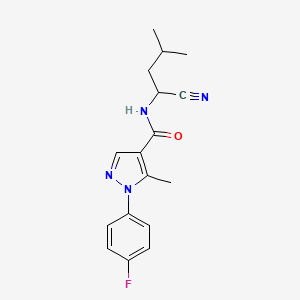
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used as a research chemical in scientific studies.
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found in the central nervous system and are involved in the regulation of various physiological processes such as pain perception, appetite, and mood. N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Additionally, N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several advantages as a research chemical. It is highly potent and selective for the cannabinoid receptors, allowing for precise manipulation of the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has several limitations as a research chemical. It is highly lipophilic, making it difficult to dissolve in aqueous solutions. Additionally, its effects on the endocannabinoid system may be different from those of natural cannabinoids, limiting its relevance to some research questions.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide. One area of interest is the potential therapeutic applications of N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide in the treatment of various medical conditions. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Additionally, there is a need for further research on the long-term effects of N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide on the endocannabinoid system and overall health.
Synthesemethoden
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the reaction of 4-fluoro-1-naphthylamine with 3-methylbut-2-enal to form an intermediate compound. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to produce N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide has been widely used as a research chemical in scientific studies to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various medical conditions such as multiple sclerosis, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)8-14(9-19)21-17(23)16-10-20-22(12(16)3)15-6-4-13(18)5-7-15/h4-7,10-11,14H,8H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAUUVAIEOJJSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC(CC(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)


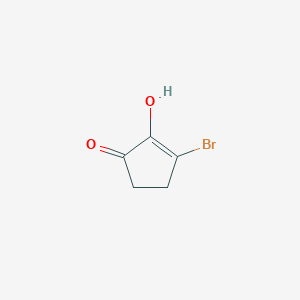
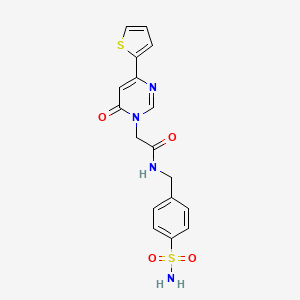
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2400349.png)


![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
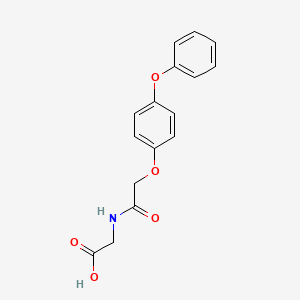

![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
